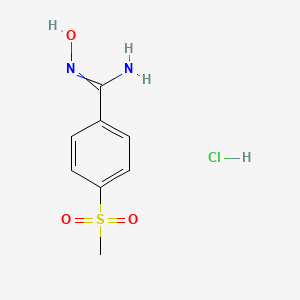![molecular formula C12H11ClFNS B11741432 [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features a combination of a chlorinated phenyl group and a fluorinated thiophene group, both attached to a central amine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves a multi-step process:
Formation of the (3-Chlorophenyl)methyl intermediate: This can be achieved through the chlorination of benzyl chloride using a suitable chlorinating agent such as thionyl chloride.
Formation of the (5-Fluorothiophen-2-yl)methyl intermediate: This involves the fluorination of thiophene using a fluorinating agent like Selectfluor.
Coupling Reaction: The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the chlorinated and fluorinated groups, potentially leading to dehalogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets, potentially leading to new therapeutic agents.
作用機序
The mechanism of action of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
- [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- This compound
- This compound
Uniqueness: this compound stands out due to its specific combination of chlorinated and fluorinated aromatic rings, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.
特性
分子式 |
C12H11ClFNS |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11ClFNS/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11/h1-6,15H,7-8H2 |
InChIキー |
OMFDBIYCGHEIFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CC=C(S2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741353.png)
![N-[(3-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11741355.png)
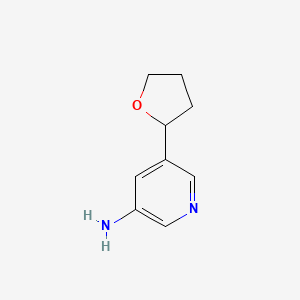
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
![1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11741372.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11741381.png)
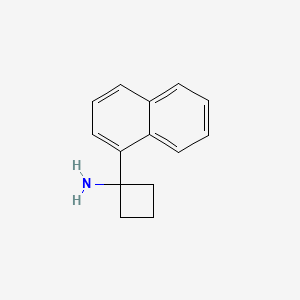

![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
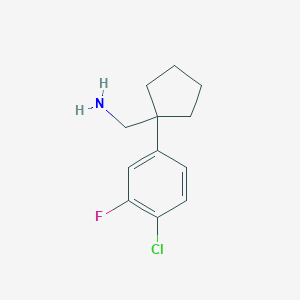
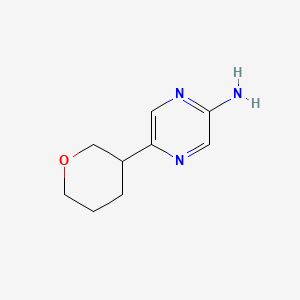
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741440.png)
